N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the functionalization of adamantane through radical or carbocation intermediates . The thiazole and pyrazole rings are then introduced through cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole or pyrazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the thiazole or pyrazole rings .
Scientific Research Applications
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-1,3-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, facilitating its cellular uptake and interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Shares the adamantane moiety but lacks the thiazole and pyrazole rings.
Thiazole derivatives: Compounds containing the thiazole ring but with different substituents.
Pyrazole derivatives: Compounds containing the pyrazole ring but with different substituents.
Uniqueness
The adamantane moiety provides structural rigidity and lipophilicity, the thiazole ring offers bioactivity, and the pyrazole ring contributes to its chemical reactivity .
Properties
Molecular Formula |
C19H24N4OS |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1,3-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H24N4OS/c1-11-15(9-23(2)22-11)17(24)21-18-20-16(10-25-18)19-6-12-3-13(7-19)5-14(4-12)8-19/h9-10,12-14H,3-8H2,1-2H3,(H,20,21,24) |
InChI Key |
AGDGXLQMPSMGGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C |
Origin of Product |
United States |
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